1-cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Description

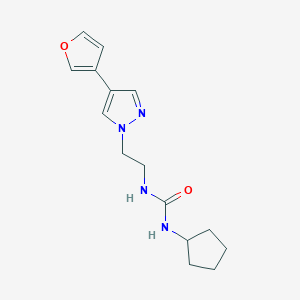

1-cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic urea derivative featuring a cyclopentyl group and a pyrazole-furan hybrid moiety. Structurally, it comprises a urea backbone (N-C(=O)-N) with a cyclopentyl substituent on one nitrogen and a 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl group on the other (Figure 1). Its molecular formula is C₁₅H₂₀N₄O₂, with a molecular weight of 288.34 g/mol (SMILES: O=C(NC1CCCC1)NCCn1ncc(c1)c1ccco1) .

The cyclopentyl group may enhance lipophilicity, influencing membrane permeability, while the pyrazole-furan system could contribute to π-π stacking or hydrogen-bonding interactions with biological targets. Notably, lists its commercial availability (CAS 2034372-47-7), indicating relevance in research contexts.

Properties

IUPAC Name |

1-cyclopentyl-3-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c20-15(18-14-3-1-2-4-14)16-6-7-19-10-13(9-17-19)12-5-8-21-11-12/h5,8-11,14H,1-4,6-7H2,(H2,16,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJIADGZTGJKAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions:

Step 1: : Preparation of 4-(furan-3-yl)-1H-pyrazole through cyclization of appropriate precursors.

Step 2: : Introduction of the ethyl linker via alkylation.

Step 3: : Coupling of the ethyl-linked pyrazole with cyclopentylisocyanate to form the final urea compound.

Industrial Production Methods: : In an industrial setting, the synthesis would likely be optimized for large-scale production using continuous flow chemistry techniques, ensuring higher yields and purity while maintaining cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: : 1-Cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo a variety of chemical reactions:

Oxidation: : With reagents such as hydrogen peroxide or peracids to potentially form sulfoxides or sulfones.

Reduction: : Using agents like lithium aluminium hydride or catalytic hydrogenation to reduce specific moieties within the compound.

Substitution: : Particularly at the pyrazole and furan rings, using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, acetic acid, and heat.

Reduction: : Lithium aluminium hydride in dry ether, or catalytic hydrogenation using palladium on carbon under hydrogen gas.

Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with various nucleophiles.

Major Products

Oxidized derivatives such as sulfoxides.

Reduced forms with altered functional groups.

Substituted analogs with modified electronic properties.

Scientific Research Applications

1-Cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea has several notable applications across various research domains:

Chemistry: : As a precursor for synthesizing novel heterocyclic compounds.

Biology: : Used in studying enzyme inhibition and protein-ligand interactions.

Medicine: : Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its ability to interact with biological targets.

Industry: : Applied in the development of new materials and fine chemicals due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea exerts its effects involves interaction with specific molecular targets:

Molecular Targets: : It may inhibit certain enzymes or receptors, leading to altered biological pathways.

Pathways Involved: : Potential pathways include the inhibition of kinases or other enzymes involved in inflammatory and cancerous processes, disrupting cellular functions and signaling.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

- The cyclopentyl group in the target compound contrasts with aromatic substituents (e.g., 3,5-dimethoxyphenyl in MK13 or 4-chloro-2-methylphenyl in EP 4 210 118 A1 ). Cycloaliphatic groups often improve metabolic stability compared to aryl groups.

- The furan-2-yl substitution on pyrazole (target compound ) differs from furan-3-yl in analogues like N-{5-(furan-3-yl)pyridin-3-ylmethyl}-3,3-diphenylpropanamide . Positional isomerism may alter electronic properties and target binding.

Synthetic Efficiency :

- The EP 4 210 118 A1 derivative achieved a 90% yield via reflux in 1,4-dioxane, suggesting scalable synthesis. The target compound’s synthesis likely follows similar urea-forming reactions but requires furan-3-yl-substituted pyrazole precursors, which are less commonly reported.

Physicochemical Properties :

- The cyclopentyl-ethyl linker in the target compound may increase steric bulk compared to smaller linkers (e.g., methyl or acetyl groups in other ureas). This could affect solubility and bioavailability.

Functional Implications

- Pyrazole-Furan Synergy: Pyrazole rings are known for hydrogen-bonding capabilities, while furans contribute to electron-rich systems. The combination in the target compound may enhance interactions with enzymes or receptors, though activity data is lacking.

- Positional Isomerism : The discrepancy between the question’s "furan-3-yl" specification and ’s "furan-2-yl" highlights the need for clarity. Furan-3-yl substitution (as in ) could alter dipole moments or steric hindrance compared to furan-2-yl, impacting molecular recognition.

Biological Activity

1-Cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly as a phosphodiesterase 4 (PDE4) inhibitor. Its structure features a cyclopentyl group and a furan ring, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.

The compound's structure can be represented as follows:

This compound is designed to interact with specific enzymes and receptors within the body. The furan and pyrazole groups are known to enhance binding affinity to targets such as PDE4, which plays a crucial role in inflammatory responses and cellular signaling pathways.

Inhibition of Phosphodiesterase 4 (PDE4)

Research indicates that 1-cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea exhibits significant inhibitory activity against PDE4. PDE4 inhibitors are being explored for their therapeutic potential in treating conditions like asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders.

Table 1: PDE4 Inhibition Data

| Compound | IC50 (nM) | Target |

|---|---|---|

| 1-Cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea | 45 | PDE4 |

| GSK2141795 (Uprosertib) | 18 | Akt |

| Compound 2 (Reference) | 75.63 | Akt |

Note: The IC50 value represents the concentration required to inhibit 50% of the enzyme activity.

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects on various cancer cell lines. In vitro studies have shown that it can reduce cell viability in several cancer types, including breast cancer and melanoma.

Table 2: Antiproliferative Activity

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 7.76 |

| OVCAR-8 | 9.76 |

| MCF-7 | 10.38 |

Study on Cancer Cell Lines

In a study evaluating the efficacy of the compound against HCT116 and OVCAR-8 cell lines, it was found that the compound inhibited cell growth significantly with IC50 values of 7.76 µM and 9.76 µM, respectively. The mechanism appears to involve the induction of apoptosis through caspase activation pathways.

Study on Inflammatory Models

Another study assessed the anti-inflammatory properties of the compound using animal models of inflammation. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 upon administration of the compound, suggesting its potential utility in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.